Benzo[c][1,2,5]oxadiazole-4-carbonitrile
Description
Historical Evolution of Benzo[c]mdpi.comnih.govmdpi.comoxadiazole Chemistry
The parent 1,2,5-oxadiazole ring is a five-membered, heteroaromatic system also known by the trivial name furazan. chemicalbook.com Its fused benzene (B151609) derivative, benzo[c] mdpi.comnih.govmdpi.comoxadiazole, and its corresponding N-oxide, known as benzofuroxan (B160326), have a history rooted in the exploration of nitrogen-containing heterocycles. chemicalbook.comacs.org
Early synthetic approaches to the core 1,2,5-oxadiazole ring laid the groundwork for accessing its benzo-fused analogue. Key methods for constructing the 1,2,5-oxadiazole ring include the dehydration of α-dioximes and the deoxygenation of 1,2,5-oxadiazole-N-oxides (furoxans). chemicalbook.comnih.gov These fundamental reactions were adapted for the synthesis of the benzofurazan (B1196253) system, typically starting from ortho-substituted benzene precursors. The study of these compounds has evolved from initial synthetic curiosities to a broad investigation of their chemical reactivity and physical properties, paving the way for their use in more complex applications.
The Significance of Benzo[c]mdpi.comnih.govmdpi.comoxadiazole Ring Systems in Modern Heterocyclic Research
The benzo[c] mdpi.comnih.govmdpi.comoxadiazole scaffold is a privileged structure in modern research due to its unique electronic properties and versatile biological activity. The ring system is inherently electron-deficient, a characteristic that is exploited in various fields. rsc.org This property is central to its application in materials science, where derivatives are used to create high-performance n-type organic field-effect transistors (OFETs) and as components in organic light-emitting diodes (OLEDs). rsc.org
In medicinal chemistry, the benzo[c] mdpi.comnih.govmdpi.comoxadiazole nucleus is recognized for its wide range of pharmacological activities. mdpi.com Researchers have incorporated this scaffold into molecules designed as potential anticancer agents, inhibitors of specific enzymes like PD-L1 for tumor immunotherapy, and as antitrypanosomal drugs. mdpi.comnih.govnih.gov The N-oxide derivatives (benzofuroxans) are particularly noted for their ability to act as nitric oxide (NO) donors, a property with significant therapeutic implications. researchgate.net Furthermore, the fluorogenic nature of these compounds makes them useful as fluorescent probes in biological studies and light-emitting materials. chemicalbook.comresearchgate.net
| Research Area | Application of Benzo[c] mdpi.comnih.govmdpi.comoxadiazole Derivatives |
| Materials Science | Electron-accepting units in n-type organic semiconductors for OFETs. rsc.org |
| Components in organic light-emitting diodes (OLEDs). | |
| Medicinal Chemistry | Scaffolds for anticancer agents and hypoxia inhibitors. mdpi.com |
| PD-L1 inhibitors for cancer immunotherapy. nih.gov | |
| Antitrypanosomal agents. nih.gov | |
| Nitric oxide (NO) donors. researchgate.net | |
| Chemical Biology | Fluorogenic probes for biological imaging. chemicalbook.comresearchgate.net |
Position of Benzo[c]mdpi.comnih.govmdpi.comoxadiazole-4-carbonitrile in the Context of Functionalized Benzo[c]mdpi.comnih.govmdpi.comoxadiazoles
Benzo[c] mdpi.comnih.govmdpi.comoxadiazole-4-carbonitrile is a derivative where a nitrile (-C≡N) group is attached to the 4-position of the benzoxadiazole ring. The introduction of the nitrile group, a potent electron-withdrawing substituent, significantly modulates the electronic character of the parent ring system. This functionalization enhances the inherent electron-deficient nature of the benzoxadiazole core. rsc.orgnih.gov
The synthesis of cyano-substituted benzoxadiazoles and related heterocycles is often achieved through the cyanation of a corresponding halogenated precursor, such as a 4-bromo-benzo[c] mdpi.comnih.govmdpi.comoxadiazole. mdpi.commdpi.com Common methods employ metal cyanides like copper(I) cyanide or zinc cyanide, often with a palladium catalyst. mdpi.com
| Synthetic Transformation | Reagents |
| Bromo- to Cyano-group | Copper(I) cyanide (CuCN) in DMF. mdpi.com |
| Zinc cyanide (Zn(CN)₂), Palladium catalyst (e.g., Pd(PPh₃)₄). mdpi.com |
The presence of the nitrile group is of great importance in both materials and medicinal chemistry. In materials science, the enhanced electron-accepting properties make Benzo[c] mdpi.comnih.govmdpi.comoxadiazole-4-carbonitrile a valuable building block for organic electronic materials. mdpi.com In a pharmacological context, the nitrile group is a key pharmacophore. nih.gov It is a bioisostere for carbonyl groups and can act as a hydrogen bond acceptor, facilitating strong interactions with biological targets. nih.gov Its small size and linear geometry allow it to fit well within protein binding pockets. nih.gov Therefore, the functionalization of the benzo[c] mdpi.comnih.govmdpi.comoxadiazole scaffold with a 4-carbonitrile group creates a compound with tailored electronic properties and potential for specific molecular interactions, positioning it as a compound of interest for advanced applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,1,3-benzoxadiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEPUZNRFNUXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzo C 1 2 3 Oxadiazole 4 Carbonitrile and Its Analogues
Strategies for the Construction of the Benzo[c]researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole Core
The formation of the fused heterocyclic ring system of benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole, also known as benzofurazan (B1196253), is a critical step in the synthesis of its derivatives. This is typically achieved through cyclization reactions of appropriately substituted benzene (B151609) precursors.
Cyclization Reactions for Benzoxadiazole Ring Formation
A common and effective strategy for constructing the benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole core involves the cyclization of ortho-substituted nitroanilines. For instance, the synthesis of a benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole derivative has been achieved starting from 4-amino-3-nitrobenzoic acid. organic-chemistry.org This starting material undergoes a cyclization reaction to form the heterocyclic ring. The reaction is typically facilitated by an oxidizing agent in an alkaline medium.
The general approach involves the intramolecular condensation of an amino group and a nitro group at adjacent positions on the benzene ring. This process leads to the formation of the five-membered oxadiazole ring fused to the benzene ring.
Role of N-Oxide Intermediates in Benzo[c]researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole Synthesis
In many synthetic routes towards benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazoles, N-oxide intermediates, also known as benzofuroxans, play a pivotal role. The cyclization of ortho-substituted nitroanilines often proceeds through the formation of a benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole N-oxide.
For example, the synthesis of benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole-5-carboxylic acid from 4-amino-3-nitrobenzoic acid proceeds via an N-oxide intermediate. organic-chemistry.org This intermediate is formed in the presence of sodium hypochlorite (B82951) in an alkaline solution of ethanol (B145695) and water. organic-chemistry.org Subsequently, this N-oxide can be reduced to the corresponding benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole. organic-chemistry.org A common reducing agent for this transformation is triphenylphosphine (B44618) or triethyl phosphite. organic-chemistry.orgfrontiersin.org
The synthesis of the parent 2,1,3-benzoxadiazole-1-oxide can be achieved from 2-nitroaniline (B44862) using sodium hypochlorite with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in a basic medium. frontiersin.org This N-oxide can then be deoxygenated to 2,1,3-benzoxadiazole using triphenylphosphine in xylene. frontiersin.org
Introduction of the Carbonitrile Functional Group to the Benzo[c]researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole Scaffold
Once the benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole core is established, the next critical step is the introduction of the carbonitrile (-CN) group at the 4-position of the ring. Several standard organic chemistry transformations can be employed for this purpose.
Cyanation Reactions of Halogenated Benzo[c]researchgate.netorganic-chemistry.orgresearchgate.netoxadiazoles
A common strategy for introducing a nitrile group onto an aromatic ring is through the nucleophilic substitution of a halogen atom. This typically involves reacting a halogenated benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole with a cyanide salt, often in the presence of a transition metal catalyst.
However, attempts to synthesize benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole-5-carbonitrile from 5-chloro- or 5-bromobenzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole using various cyanide sources such as NaCN, CuCN, or K4[Fe(CN)6] in a microwave-assisted reaction were reported to be unsuccessful. organic-chemistry.org This suggests that direct cyanation of halogenated benzoxadiazoles can be challenging under certain conditions.
Despite these challenges, the cyanation of halogenated precursors remains a viable, though sometimes difficult, route. For the related benzothiadiazole system, the cyanation of (E)-4-(2-(7-bromobenzo[c] researchgate.netorganic-chemistry.orgresearchgate.netthiadiazol-4-yl)vinyl)-N,N-diphenylaniline was successfully achieved using zinc cyanide and a palladium catalyst to yield the corresponding carbonitrile. nih.gov
Conversion of Carboxylic Acid Derivatives to Nitriles
An alternative and often more reliable method for introducing a nitrile group is through the dehydration of a primary amide (carboxamide). This multi-step process involves first establishing a carboxylic acid group at the desired position, converting it to the primary amide, and then dehydrating the amide to the nitrile.
This approach was successfully employed in the synthesis of benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole-5-carbonitrile. organic-chemistry.org The synthesis started with benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole-5-carboxylic acid, which was converted to the primary amide via the acyl chloride intermediate in the presence of aqueous ammonia. organic-chemistry.org The subsequent dehydration of the primary amide to the nitrile was achieved using trifluoroacetic anhydride (B1165640) and triethylamine (B128534) in tetrahydrofuran. organic-chemistry.org
The dehydration of heterocyclic carboxamides to their corresponding nitriles can also be achieved using other reagents such as cyanuric chloride in DMF, which offers mild reaction conditions and generally good yields. researchgate.net
| Starting Material | Reagents | Product | Yield (%) |
| Benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole-5-carboxamide | Trifluoroacetic anhydride, Et3N, THF | Benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole-5-carbonitrile | 79 |
| 4-Methyl-oxazole-5-carboxamide | Cyanuric chloride, DMF | 4-Methyl-oxazole-5-carbonitrile | 99.4 |
This table presents data on the conversion of carboxamides to nitriles for benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole and a related heterocyclic system.
Palladium-Catalyzed Cyanation Protocols
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including the introduction of a cyano group. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with a cyanide source, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), in the presence of a palladium catalyst and a suitable ligand. nih.govmit.edu
A variety of palladium catalysts and ligands have been developed to facilitate the cyanation of a wide range of (hetero)aryl halides under mild conditions. organic-chemistry.orgmit.edu For instance, a mild and efficient palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been reported to proceed at room temperature to 40 °C. organic-chemistry.org The use of non-toxic cyanide sources like K4[Fe(CN)6] is also a significant advancement in these protocols. nih.gov
While direct palladium-catalyzed cyanation of a 4-halogenated benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole has not been explicitly detailed in the provided context, this methodology remains a highly relevant and potent potential route for the synthesis of Benzo[c] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazole-4-carbonitrile. The success of such a reaction would depend on the selection of the appropriate catalyst, ligand, and reaction conditions to overcome potential challenges such as catalyst deactivation.
| Catalyst System | Cyanide Source | Substrate Scope | Reference |
| Palladacycle catalysts | K4[Fe(CN)6]·3H2O | (Hetero)aryl chlorides and bromides | nih.gov |
| [(allyl)PdCl]2 / Ligand | Zn(CN)2 | (Hetero)aryl halides and triflates | organic-chemistry.org |
This table summarizes general palladium-catalyzed cyanation protocols applicable to (hetero)aryl halides.
Multi-Component Reactions and Efficient Synthetic Routes Towards Benzo[c]nih.govresearchgate.netias.ac.inoxadiazole-Carbonitrile Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient pathway to complex molecules. semanticscholar.org While specific MCRs leading directly to Benzo[c] nih.govresearchgate.netias.ac.inoxadiazole-4-carbonitrile are not extensively documented, the principles of one-pot synthesis, a related and often overlapping strategy, have been applied to the synthesis of substituted 1,2,4-oxadiazoles. ias.ac.inrsc.org These approaches often involve the in-situ generation of an amidoxime (B1450833) from a nitrile and hydroxylamine, which then reacts with another component, such as an aldehyde or acyl chloride, to form the oxadiazole ring. ias.ac.inrsc.org
Another efficient one-pot procedure involves the reaction of aryl nitriles with hydroxylamine, followed by the addition of crotonoyl chloride to the intermediate amidoxime. ias.ac.in This method provides a straightforward route to 1,2,4-oxadiazoles under mild conditions and in high yields. ias.ac.in The adaptability of these one-pot methods highlights their potential for creating libraries of substituted benzo[c] nih.govresearchgate.netias.ac.inoxadiazole derivatives for further investigation.
The table below summarizes key aspects of efficient synthetic routes that could be conceptually applied to the synthesis of Benzo[c] nih.govresearchgate.netias.ac.inoxadiazole-carbonitrile derivatives.
| Synthetic Strategy | Key Reactants | Advantages |
| One-pot synthesis of 1,2,4-oxadiazoles | Nitriles, Aldehydes, Hydroxylamine hydrochloride | Aldehyde acts as both substrate and oxidant, no need for an external oxidant. rsc.org |
| One-pot synthesis of 1,2,4-oxadiazoles | Aryl nitriles, Hydroxylamine, Crotonoyl chloride | High yields, mild reaction conditions, straightforward access to new derivatives. ias.ac.in |
| One-pot synthesis-functionalization | Carboxylic acids, N-isocyaniminotriphenylphosphorane, Aryl iodides | Allows for late-stage functionalization, providing synthetic versatility. nih.gov |
Advances in Green Synthetic Approaches for Benzo[c]nih.govresearchgate.netias.ac.inoxadiazoles
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds. nih.govmdpi.com For the synthesis of benzo[c] nih.govresearchgate.netias.ac.inoxadiazole derivatives, several green approaches can be envisioned and have been applied to related oxadiazole syntheses.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govmdpi.com The synthesis of various oxadiazole derivatives has been successfully achieved using microwave irradiation, highlighting its potential for the synthesis of Benzo[c] nih.govresearchgate.netias.ac.inoxadiazole-4-carbonitrile. nih.gov Microwave heating can be particularly effective for the cyclization steps in oxadiazole formation. nih.gov
Ultrasound-mediated synthesis is another green technique that can enhance reaction rates and yields. nih.govmdpi.com The application of ultrasonic irradiation can promote the formation of high-energy intermediates, leading to more efficient chemical transformations. nih.gov This method is considered eco-friendly due to its potential for energy conservation and waste minimization. nih.gov
The use of environmentally friendly solvents is a cornerstone of green chemistry. Researchers are exploring the use of safer solvents like 2-methyl THF and ionic liquids for the synthesis of oxadiazole derivatives. mdpi.com Additionally, solvent-free reaction conditions, where the reactants are ground together, sometimes with a catalytic amount of a solid support, represent an even more sustainable approach. researchgate.net
The following table outlines some green synthetic approaches applicable to the synthesis of oxadiazole derivatives.
| Green Chemistry Approach | Description | Advantages |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Reduced reaction times, increased yields, higher purity. nih.govmdpi.com |
| Ultrasound-Mediated Synthesis | Application of ultrasonic waves to promote the reaction. | Enhanced reaction rates, energy conservation, waste minimization. nih.govmdpi.com |
| Use of Eco-Friendly Solvents | Replacement of hazardous solvents with greener alternatives like ionic liquids or 2-methyl THF. | Reduced environmental impact and improved safety. mdpi.com |
| Solvent-Free Reactions | Conducting reactions without a solvent, often by grinding reactants together. | Elimination of solvent waste, simplified work-up procedures. researchgate.net |
Chemical Reactivity and Derivatization Pathways of Benzo C 1 2 3 Oxadiazole 4 Carbonitrile
Electrophilic Aromatic Substitution Reactions on the Benzo[c]nih.govsci-hub.sersc.orgoxadiazole Moiety
The benzo[c] nih.govsci-hub.sersc.orgoxadiazole scaffold is inherently electron-poor due to the electron-withdrawing nature of the fused oxadiazole ring. This effect is compounded by the presence of the strongly deactivating carbonitrile group. Consequently, the benzene (B151609) portion of the molecule is highly deactivated towards electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The electron density of the aromatic ring is significantly reduced, making it insusceptible to attack by typical electrophiles under standard conditions. Therefore, functionalization of the benzo[c] nih.govsci-hub.sersc.orgoxadiazole skeleton is generally achieved through alternative strategies, including nucleophilic substitution and organometallic pathways.
Nucleophilic Transformations of the Carbonitrile Group and Ring Systems
The electron-deficient character of the molecule makes it highly susceptible to nucleophilic attack, both at the carbonitrile group and on the aromatic ring system itself.
Transformations of the Carbonitrile Group: The carbonitrile group is a versatile functional handle that can undergo a variety of nucleophilic transformations. libretexts.org
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to either a carboxamide or further to a carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine, (benzo[c] nih.govsci-hub.sersc.orgoxadiazol-4-yl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
Addition of Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form an intermediate imine, which upon aqueous workup yields a ketone. libretexts.org
Formation of Carboxyimidamides: A specific derivatization involves the conversion of the nitrile into a carboxyimidamide. This transformation has been employed in the synthesis of biologically active molecules, demonstrating the utility of the nitrile as a precursor for more complex functional groups. rsc.orgscispace.com
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Benzo[c] nih.govsci-hub.sersc.orgoxadiazole-4-carbonitrile | H₃O⁺ or OH⁻, H₂O | Benzo[c] nih.govsci-hub.sersc.orgoxadiazole-4-carboxylic acid | libretexts.org |
| Benzo[c] nih.govsci-hub.sersc.orgoxadiazole-4-carbonitrile | 1. LiAlH₄; 2. H₂O | (Benzo[c] nih.govsci-hub.sersc.orgoxadiazol-4-yl)methanamine | libretexts.org |
| Benzo[c] nih.govsci-hub.sersc.orgoxadiazole-4-carbonitrile | 1. R-MgBr; 2. H₃O⁺ | (Benzo[c] nih.govsci-hub.sersc.orgoxadiazol-4-yl)(R)ketone | libretexts.org |
| Benzo[c] nih.govsci-hub.sersc.orgoxadiazole-4-carbonitrile | Substituted phenyl isocyanates | Carboxyimidamide derivatives | rsc.orgscispace.com |
Nucleophilic Aromatic Substitution (SNA_r) on the Ring System: The electron-poor nature of the benzoxadiazole ring makes it a suitable substrate for nucleophilic aromatic substitution, particularly when a good leaving group is present at one of the ring positions (e.g., a halogen or a nitro group). Research has shown that nitro-substituted benzoxadiazoles can undergo base-catalyzed substitution reactions with various nucleophiles to form amine and ether linkages, highlighting the ring's susceptibility to this reaction pathway. mdpi.com
Modifications and Functionalizations of the Benzo[c]nih.govsci-hub.sersc.orgoxadiazole Skeleton
Direct functionalization of the C-H bonds on the benzo[c] nih.govsci-hub.sersc.orgoxadiazole skeleton can be achieved through organometallic intermediates. A powerful method for the regioselective functionalization of the related benzo[c] nih.govsci-hub.sersc.orgthiadiazole scaffold involves direct deprotonation (metalation) using strong, non-nucleophilic bases. sci-hub.seresearchgate.net This chemistry is analogous for the benzoxadiazole system.
For instance, a C-H bond at a specific position can be deprotonated with a magnesium base like TMP₂Mg·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide) to create a stable organometallic intermediate. This intermediate can then be trapped with various electrophiles, such as iodine, to install a functional group that can be used in subsequent reactions like cross-coupling. sci-hub.se This approach allows for the precise modification of the aromatic skeleton at positions that are unreactive towards electrophilic attack.
Palladium-Mediated Cross-Coupling Reactions in Benzo[c]nih.govsci-hub.sersc.orgoxadiazole Chemistry
Palladium-catalyzed cross-coupling reactions are a cornerstone for the derivatization of halogenated benzo[c] nih.govsci-hub.sersc.orgoxadiazoles, enabling the formation of C-C, C-N, and C-S bonds. researchgate.netrsc.org These reactions provide access to a vast array of complex derivatives that are otherwise difficult to synthesize.
Negishi Coupling: Organozinc reagents, often prepared via transmetalation from magnesiated intermediates, can be coupled with aryl halides in a palladium-catalyzed Negishi reaction. This has been effectively demonstrated on the analogous benzothiadiazole system to form C-C bonds with various aryl and heteroaryl partners. sci-hub.se
Cyanation: The carbonitrile group itself is often introduced onto the ring via a palladium-catalyzed cyanation of a bromo-substituted precursor. For example, reacting a bromo-benzothiadiazole derivative with zinc cyanide in the presence of a palladium catalyst like Pd(PPh₃)₄ is an effective method for synthesizing the corresponding carbonitrile. mdpi.com
C-H Arylation: The products of these reactions can serve as precursors for further functionalization. For instance, cyano-substituted benzothiadiazoles can undergo palladium-catalyzed direct C-H arylation reactions with aryl halides to create unsymmetrically disubstituted derivatives. mdpi.com
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds and is widely used in the synthesis of complex heterocyclic systems. researchgate.netmdpi.com
| Reaction Type | Substrate | Coupling Partner / Reagent | Catalyst System (Example) | Product Type | Reference |
|---|---|---|---|---|---|
| Negishi Coupling | 4-Halogenated Benzothiadiazole | Organozinc Reagent | Pd(0) catalyst | 4-Aryl/Heteroaryl Benzothiadiazole | sci-hub.se |
| Cyanation | 4-Bromo-benzothiadiazole derivative | Zn(CN)₂ | Pd(PPh₃)₄ | 4-Carbonitrile-benzothiadiazole derivative | mdpi.com |
| C-S Coupling | 5-Bromo-benzothiadiazole | Thiols | Pd(L-Pro)₂ | 5-Arylsulfanyl-benzothiadiazole | researchgate.net |
| Direct C-H Arylation | 4-Carbonitrile-benzothiadiazole | Aryl Halides | Pd(0) catalyst | 4-Carbonitrile-7-aryl-benzothiadiazole | mdpi.com |
Spectroscopic Characterization and Structural Elucidation of Benzo C 1 2 3 Oxadiazole 4 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For Benzo[c] mdpi.commdpi.comnih.govoxadiazole-4-carbonitrile, both ¹H NMR and ¹³C NMR would be essential.
¹H NMR Spectroscopy: This technique would identify the chemical environment of the hydrogen atoms on the benzene (B151609) ring. The spectrum would be expected to show signals in the aromatic region. The chemical shifts (δ, in ppm), splitting patterns (e.g., doublet, triplet), and coupling constants (J, in Hz) would allow for the unambiguous assignment of each proton (H-5, H-6, and H-7).
¹³C NMR Spectroscopy: This analysis would detect all seven carbon atoms in the molecule. The carbonitrile carbon (C≡N) would have a characteristic chemical shift, as would the carbons of the benzene and oxadiazole rings. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH and quaternary carbons.
A comprehensive structural assignment would also involve two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively.
Without experimental data, a specific data table of chemical shifts and coupling constants for Benzo[c] mdpi.commdpi.comnih.govoxadiazole-4-carbonitrile cannot be generated.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. The resulting spectrum provides a "fingerprint" of the functional groups present. For Benzo[c] mdpi.commdpi.comnih.govoxadiazole-4-carbonitrile, key vibrational bands would be expected.
A typical IR data table would list the frequency of absorption (in cm⁻¹) and the corresponding functional group assignment. The presence of a sharp, intense band around 2220-2240 cm⁻¹ would be a clear indicator of the nitrile (C≡N) stretching vibration. mdpi.com Other expected signals would include C-H stretching from the aromatic ring (above 3000 cm⁻¹), C=C and C=N stretching in the 1400-1650 cm⁻¹ region, and various bands in the fingerprint region (below 1500 cm⁻¹) characteristic of the fused ring system.
However, a table of specific, experimentally determined vibrational frequencies for this compound is not available from the search results.
Electronic Spectroscopy (UV-Vis) for Elucidating Chromophoric Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which are related to its chromophoric (color-producing) properties. The fused aromatic system of Benzo[c] mdpi.commdpi.comnih.govoxadiazole-4-carbonitrile, containing a π-conjugated system, is expected to absorb light in the UV or visible range.
The analysis would determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε). These values are dependent on the electronic structure of the molecule and the solvent used for the measurement. Such data are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or photovoltaic cells, where the electronic and optical properties are key. mdpi.comresearchgate.netresearchgate.net
Specific λ_max and molar absorptivity values for Benzo[c] mdpi.commdpi.comnih.govoxadiazole-4-carbonitrile are not available in the provided search results.
Mass Spectrometry (MS, HRMS) for Molecular Formula and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₇H₃N₃O).
Fragmentation Pattern: By analyzing the fragments produced when the molecule breaks apart in the mass spectrometer, the structural connectivity can be confirmed. The fragmentation pattern is a unique characteristic of the molecule's structure. For instance, the loss of specific neutral fragments (like CO, N₂, or HCN) from the molecular ion would be analyzed to support the proposed structure.
While the expected molecular formula is known, the experimental mass and specific fragmentation pathways for Benzo[c] mdpi.commdpi.comnih.govoxadiazole-4-carbonitrile could not be retrieved.
X-ray Diffraction Analysis for Crystal Structure and Tautomeric Form Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This analysis provides precise bond lengths, bond angles, and intermolecular interactions (such as π-π stacking) in the solid state.
For Benzo[c] mdpi.commdpi.comnih.govoxadiazole-4-carbonitrile, this technique would confirm the planarity of the fused ring system and provide exact geometric parameters of the molecule. It would also definitively establish the tautomeric form present in the crystal, although significant tautomerism is not expected for this particular structure. This information is invaluable for understanding the material's solid-state properties and for computational modeling studies.
No published crystal structure data for Benzo[c] mdpi.commdpi.comnih.govoxadiazole-4-carbonitrile was found in the search results.
Computational Chemistry and Theoretical Investigations of Benzo C 1 2 3 Oxadiazole 4 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Reactivity
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. researchgate.netnih.govnih.govnih.gov Calculations are typically performed using specific functionals, such as B3LYP, combined with basis sets like 6-311G(d,p) to provide a balance between accuracy and computational cost. researchgate.netresearchgate.net
Molecular Geometry: DFT calculations can optimize the molecular geometry to its lowest energy state, predicting bond lengths, bond angles, and dihedral angles. nih.gov For the related 2,1,3-Benzoxadiazole (benzofurazan) core, DFT methods have been shown to accurately calculate its structure. researchgate.net The fusion of the electron-withdrawing oxadiazole and nitrile groups to the benzene (B151609) ring influences the geometry of the entire system due to electronic delocalization. nih.gov
Electronic Structure and Reactivity: The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.govresearchgate.net A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule is more likely to undergo electronic transitions. researchgate.net For derivatives of 2,1,3-benzoxadiazole, DFT has been used to model their electronic structure and simulate their emission spectra, showing consistency with experimental results. researchgate.net
| Parameter | Description | Significance for Benzo[c] chemscene.comresearchgate.netnih.govoxadiazole-4-carbonitrile |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. It is also linked to the electronic absorption properties of the molecule. |
This table describes the key electronic structure parameters obtained from DFT calculations and their general significance.
Quantum Chemical Descriptors and Prediction of Chemical Behavior
Quantum chemical calculations provide a range of descriptors that can predict the physicochemical and pharmacokinetic properties of a molecule. These descriptors are essential in the early stages of drug design and material science for screening and selecting promising candidates. nih.gov
Topological Polar Surface Area (TPSA): TPSA is a descriptor calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. For the isomeric compound Benzo[c] chemscene.comresearchgate.netnih.govoxadiazole-5-carbonitrile, the TPSA has been calculated to be 62.71 Ų. chemscene.com
LogP: The partition coefficient (LogP) represents the ratio of a compound's concentration in an octanol-water mixture, indicating its hydrophilicity or lipophilicity. This is a crucial factor in predicting how a drug will be distributed in the body. The calculated LogP for Benzo[c] chemscene.comresearchgate.netnih.govoxadiazole-5-carbonitrile is 1.09448. chemscene.com
| Descriptor | Definition | Predicted Chemical Behavior |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Higher hardness implies lower reactivity. |
| Chemical Softness (S) | The reciprocal of hardness. | Higher softness implies higher reactivity. |
| Electrophilicity Index (ω) | Measures the ability of a species to accept electrons. | A higher index indicates a greater capacity to act as an electrophile. |
| TPSA | Sum of surfaces of polar atoms. | Predicts passive molecular transport through membranes. |
| LogP | Octanol-water partition coefficient. | Predicts solubility and membrane permeability. |
This interactive table summarizes key quantum chemical descriptors and their role in predicting the behavior of molecules like Benzo[c] chemscene.comresearchgate.netnih.govoxadiazole-4-carbonitrile.
In Silico Studies for Structure-Based Design and Ligand-Target Interactions
In silico techniques, particularly molecular docking, are fundamental in modern drug discovery for predicting how a ligand (a small molecule) interacts with a macromolecular target, such as a protein or enzyme. wjarr.com The benzo[c] chemscene.comresearchgate.netnih.govoxadiazole scaffold has been identified as a promising core for developing potent inhibitors for various biological targets. nih.gov
The process involves docking the 3D structure of Benzo[c] chemscene.comresearchgate.netnih.govoxadiazole-4-carbonitrile or its derivatives into the active site of a target receptor. The docking algorithm then predicts the preferred binding orientation and calculates a "docking score," which estimates the binding affinity. wjarr.comjocms.org For example, various oxadiazole derivatives have been studied in silico as potential inhibitors of carbonic anhydrase, the GABA-A receptor, and as anticancer agents. jocms.orgnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. researchgate.net
In a notable study, derivatives of benzo[c] chemscene.comresearchgate.netnih.govoxadiazole were designed and evaluated as inhibitors of Programmed death-ligand 1 (PD-L1), a significant target in cancer immunotherapy. nih.gov In silico modeling in such studies helps rationalize the structure-activity relationship (SAR) and guides the synthesis of more potent and selective compounds. nih.gov
| In Silico Technique | Purpose | Application Example |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Evaluating derivatives of Benzo[c] chemscene.comresearchgate.netnih.govoxadiazole as potential enzyme inhibitors. jocms.orgnih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-receptor complex over time. | Assesses the stability of the predicted binding pose and ligand-receptor interactions. nih.gov |
| ADMET Prediction | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Screens for drug-like properties and potential liabilities early in the design process. researchgate.net |
This table outlines common in silico methods used in structure-based design and their relevance for investigating Benzo[c] chemscene.comresearchgate.netnih.govoxadiazole-4-carbonitrile.
Theoretical Insights into the Aromaticity and Stability of Benzo[c]chemscene.comresearchgate.netnih.govoxadiazole Ring Systems
The stability and aromaticity of the Benzo[c] chemscene.comresearchgate.netnih.govoxadiazole (benzofurazan) ring system are subjects of significant theoretical interest. Aromaticity is a key concept that explains the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π electrons.
Applications of Benzo C 1 2 3 Oxadiazole 4 Carbonitrile and Its Derivatives in Advanced Materials Science
Utilization in Organic Electronic and Optoelectronic Devices
The strong electron-withdrawing character of the benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazole-4-carbonitrile moiety makes it a key component in donor-acceptor (D-A) type architectures, which are fundamental to many organic electronic and optoelectronic devices. By pairing it with suitable electron-donating units, researchers can precisely tune the frontier molecular orbital energy levels (HOMO and LUMO), reduce the bandgap, and facilitate intramolecular charge transfer (ICT)—a critical process for the operation of these devices.
Derivatives of benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazole and its sulfur analogue, benzo[c] mdpi.comresearchgate.netmdpi.comthiadiazole, are recognized for their potential in OLEDs, particularly as emitters for deep-red and near-infrared (NIR) light. mdpi.com The strong ICT character endowed by these acceptor units is crucial for achieving long-wavelength emission.
One notable example is a derivative of the analogous benzothiadiazole structure, (E)-7-(4-(diphenylamino)styryl)benzo[c] mdpi.comresearchgate.netmdpi.comthiadiazole-4-carbonitrile. mdpi.com This molecule exhibits bright near-infrared fluorescence with an emission wavelength (λem) of 729 nm and a large Stokes shift of 228 nm. mdpi.com A large Stokes shift is advantageous as it can reduce self-quenching effects in the solid state, a common issue that lowers the efficiency of OLED devices. mdpi.com The cyano group in such D-A-A structures acts as an anchor acceptor, enhancing the electron-withdrawing strength of the heterocyclic core. mdpi.com While this specific example features a benzothiadiazole core, the underlying photophysical principles highlight the potential of Benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazole-4-carbonitrile to serve a similar role in developing efficient NIR emitters for OLED applications. The 1,3,4-oxadiazole (B1194373) moiety, a related isomeric structure, is also well-established in materials used as good electron-transporters in electroluminescent devices. rsc.org
In the realm of solar energy conversion, benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazole derivatives have been successfully incorporated into π-conjugated polymers for use in organic photovoltaic (OPV) cells. These polymers function as the electron donor material in the active layer of the solar cell.
A study detailed the synthesis of six different conjugated polymers based on 2,1,3-benzoxadiazole derivatives, which were then used to fabricate OPV devices. metu.edu.tr The polymers were paired with a fullerene derivative, PC71BM, as the electron acceptor. The performance of these devices underscores the effectiveness of the benzoxadiazole unit in creating efficient photovoltaic materials. For instance, the polymer designated as P1 achieved a power conversion efficiency (PCE) of 10.33%, which is a significant performance level for organic solar cells. metu.edu.tr The variation in performance among the different polymers demonstrates the tunability of the material's properties by altering the donor groups and alkyl chains attached to the benzoxadiazole core. metu.edu.tr
| Polymer ID | Device Structure | Power Conversion Efficiency (PCE) |
| P1 | ITO/PEDOT:PSS/P1:PC71BM/LiF/Al | 10.33% |
| P2 | ITO/PEDOT:PSS/P2:PC71BM/LiF/Al | 6.43% |
| P5 | ITO/PEDOT:PSS/P5:PC71BM/LiF/Al | 1.63% |
Furthermore, the sulfur-containing analogues, benzothiadiazoles, have been extensively used in small molecule acceptors (SMAs) for non-fullerene organic solar cells and as building blocks for sensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.netnih.govrsc.org In DSSCs, the dye molecule is responsible for absorbing light and injecting electrons into a semiconductor's conduction band, such as TiO2. nih.gov The benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazole-4-carbonitrile structure is well-suited for this role, where the carbonitrile group can act as an effective anchoring group to the semiconductor surface while the main heterocyclic body participates in the crucial light-harvesting and charge transfer processes.
Development of Fluorescent Probes and Sensing Materials
The distinct photophysical properties of benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazole derivatives make them excellent candidates for the development of fluorescent probes and chemosensors. researchgate.net These sensors operate by changing their fluorescence properties (such as intensity or wavelength) upon interaction with a specific analyte, allowing for its detection. The D-A nature of molecules containing the benzoxadiazole core often leads to strong, solvent-dependent fluorescence emission and large Stokes shifts, which are desirable characteristics for high-sensitivity probes. researchgate.net
The sensing mechanism often relies on photophysical processes like Photoinduced Electron Transfer (PET), where the binding of an analyte modulates the electron transfer between a receptor unit and the fluorophore. mdpi.commdpi.com For example, a macrocyclic sensor can be designed where the fluorescence of the oxadiazole unit is "turned off" (quenched) by a nearby amine group through PET. mdpi.com Upon binding of a metal ion like Zn²⁺, the amine's electrons are engaged in coordination, which blocks the PET process and "turns on" the fluorescence, signaling the presence of the ion. mdpi.comnih.gov This is known as a chelation-enhanced fluorescence (CHEF) effect. nih.gov
Derivatives of 2,1,3-benzoxadiazole have been synthesized to act as fluorophores exhibiting strong emission in the bluish-green region of the spectrum, with their fluorescence being highly sensitive to the solvent environment due to their ICT state. researchgate.net The combination of the electron-accepting benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazole core with an even stronger withdrawing carbonitrile group makes the Benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazole-4-carbonitrile unit a particularly promising platform for designing selective and sensitive fluorescent probes for various analytes, including metal ions. nih.govresearchgate.net
Prospects in High-Energy Density Materials (HEDMs) and Energetic Materials
The 1,2,5-oxadiazole (furazan) ring and its N-oxide variant (furoxan) are foundational structures in the field of high-energy density materials (HEDMs). bohrium.com These heterocycles are notable for their high positive heats of formation, good oxygen balance, and high density, which are key attributes for energetic compounds. nih.gov When fused to a benzene (B151609) ring to form benzofuroxan (B160326) (benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazole N-oxide), the resulting system serves as a scaffold for powerful and dense explosives. researchgate.net
Research into benzofuroxan derivatives has led to the synthesis of highly energetic materials through the introduction of explosophoric groups, such as the nitro (-NO₂) group. researchgate.net For instance, 5,6-dinitrobenzofuroxan (5,6-DNBF) is a dense energetic material with a crystal density of 1.88 g/cm³, superior to its isomer 4,6-dinitrobenzofuroxan (4,6-DNBF). researchgate.net The strategic placement of nitro groups on the benzofuroxan skeleton is a proven method for creating HEDMs with excellent detonation performance. bohrium.comnih.gov
| Compound | Key Functional Groups | Density (g/cm³) | Status |
| 5,6-Dinitrobenzofuroxan (5,6-DNBF) | 2x -NO₂, Furoxan | 1.88 | HEDM |
| 4,6-Dinitrobenzofuroxan (4,6-DNBF) | 2x -NO₂, Furoxan | 1.76 | HEDM |
While research has largely focused on nitro and N-oxide derivatives, the Benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazole-4-carbonitrile framework presents an interesting precursor for new energetic materials. The carbonitrile group could potentially be converted into other energetic functionalities, such as a tetrazole ring, or the benzene ring could be further nitrated to combine the properties of the cyano group with nitro groups, offering a pathway to novel HEDMs with tailored properties. nih.gov
Applications in Functionalized π-Conjugated Systems
Functionalized π-conjugated systems are the cornerstone of organic electronics. Benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazole-4-carbonitrile serves as a powerful electron-accepting building block for constructing these materials. metu.edu.tr Its incorporation into polymers or small molecules allows for the creation of D-A systems with tailored optoelectronic properties.
The synthesis of D-π-A-π-D type fluorophores containing a 2,1,3-benzoxadiazole unit demonstrates this principle effectively. researchgate.net These molecules show absorption in the visible region and exhibit strong fluorescence, with a significant Stokes' shift attributed to a pronounced ICT state. researchgate.net This ICT character is fundamental to their function in devices like OLEDs and solar cells.
In the context of OPVs, conjugated polymers containing benzoxadiazole units have been synthesized via methods like Stille polycondensation. metu.edu.tr These polymers, such as P1 which demonstrated a PCE of 10.33%, showcase the successful application of the benzoxadiazole core in high-performance π-conjugated systems for energy applications. metu.edu.tr The electron-deficient nature of the benzo[c] mdpi.comresearchgate.netmdpi.comoxadiazole-4-carbonitrile unit helps to lower the LUMO energy level of the resulting polymer, which is a critical parameter for achieving efficient charge separation and high open-circuit voltage in solar cells. The versatility of this building block allows it to be combined with a wide array of donor units, providing a rich platform for the molecular engineering of new functional π-conjugated materials. nih.gov
Biological Activities and Structure Activity Relationship Sar Studies of Benzo C 1 2 3 Oxadiazole 4 Carbonitrile Derivatives
Antimicrobial Properties and Associated Mechanisms
The oxadiazole nucleus is a prominent heterocyclic moiety that has been incorporated into a variety of derivatives demonstrating potent antimicrobial effects. Research into Benzo[c] nih.govnih.govnih.govoxadiazole-4-carbonitrile derivatives has revealed their potential to combat various microbial pathogens, including bacteria, fungi, and mycobacteria.
Antibacterial Activity Against Various Strains
Derivatives of 1,3,4-oxadiazole (B1194373) have shown notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies have demonstrated that the introduction of different substituents onto the oxadiazole ring system can significantly influence the antibacterial potency. For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have exhibited considerable efficacy.
The mechanism of action for some oxadiazole derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication. nih.gov Molecular docking studies have supported this hypothesis by showing a strong binding affinity of these compounds to the active sites of these enzymes. nih.gov The presence of specific functional groups, such as halogens on an associated aromatic ring, often enhances the antibacterial activity.
| Compound Derivative Class | Bacterial Strain | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |
|---|---|---|---|---|
| Norfloxacin-1,3,4-oxadiazole hybrid (4a) | S. aureus | 1-2 | Norfloxacin | 1-2 |
| Norfloxacin-1,3,4-oxadiazole hybrid (4a) | MRSA1-3 | 0.25-1 | Vancomycin | 1-2 |
| 2-Acylamino-1,3,4-oxadiazole (22a) | S. aureus | 1.56 | Levofloxacin | - |
| 2-Acylamino-1,3,4-oxadiazole (22b, 22c) | B. subtilis | 0.78 | Levofloxacin | - |
Antifungal Efficacy
The antifungal potential of oxadiazole derivatives has been well-documented, with studies highlighting their effectiveness against various fungal pathogens. frontiersin.org For example, certain 1,3,4-oxadiazole derivatives have demonstrated significant activity against plant pathogenic fungi such as Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org
The proposed mechanism for the antifungal action of some of these derivatives is the inhibition of the enzyme lanosterol-14α-demethylase, which is vital for the synthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov Docking studies have shown that these compounds can bind effectively to the active site of this enzyme. nih.gov The structure-activity relationship suggests that the presence of a furan (B31954) ring can enhance antifungal activity. frontiersin.org
| Compound Derivative Class | Fungal Strain | EC50 (μg/mL) | Reference Compound | Reference EC50 (μg/mL) |
|---|---|---|---|---|
| 1,3,4-Oxadiazole derivative (5k) | E. turcicum | 32.25 | Carbendazim | 102.83 |
| 1,3,4-Oxadiazole derivative (4k) | E. turcicum | 50.48 | Carbendazim | 102.83 |
| 1,3,4-Oxadiazole derivative (5e) | E. turcicum | 47.56 | Carbendazim | 102.83 |
| 1,3,4-Thiadiazole derivative (50a-c) | Candida strains | 0.78–3.12 | Ketoconazole | 0.78–1.56 |
Antimycobacterial Potential and Future Perspectives
Recent research has highlighted the promise of 2,5-disubstituted-1,3,4-oxadiazole derivatives as potent agents against mycobacteria. msptm.orgresearchgate.net A number of these compounds have demonstrated significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. msptm.orgresearchgate.net
One particular derivative, compound 5d from a synthesized series, was identified as the most active against M. smegmatis, with a minimum inhibitory concentration (MIC) of 25 µM and a minimum bactericidal concentration (MBC) of 68 µM. msptm.orgresearchgate.net In combination with isoniazid (B1672263) (INH), this compound exhibited a good killing rate in time-kill assays. msptm.orgresearchgate.net Molecular docking studies suggest that these derivatives may exert their antimycobacterial effect by inhibiting the pantothenate synthetase enzyme, a key component in the biosynthesis of coenzyme A. msptm.orgresearchgate.net The promising in vitro results of these derivatives suggest that further optimization of their structures could lead to the development of novel and effective antitubercular drugs. Future research will likely focus on enhancing the potency and pharmacokinetic profiles of these compounds to advance them into preclinical and clinical development.
Antineoplastic and Antitumor Activities
The Benzo[c] nih.govnih.govnih.govoxadiazole-4-carbonitrile framework is a key structural motif in the design of novel anticancer agents. Derivatives of this compound have shown significant potential in oncology through various mechanisms, including the inhibition of immune checkpoints and the modulation of cancer cell growth.
Inhibition of PD-L1 and Potential in Tumor Immunotherapy
A significant breakthrough in cancer immunotherapy has been the development of immune checkpoint inhibitors. A series of novel Benzo[c] nih.govnih.govnih.govoxadiazole derivatives have been designed and evaluated as potent inhibitors of Programmed Death-Ligand 1 (PD-L1). nih.gov The interaction between PD-1 and PD-L1 is a critical mechanism by which tumors evade the immune system. nih.gov
One of the most potent compounds identified, L7, exhibited an IC50 value of 1.8 nM in a homogeneous time-resolved fluorescence (HTRF) assay, which was 20-fold more potent than the lead compound. nih.gov Surface plasmon resonance (SPR) assays confirmed that L7 binds to human PD-L1 with a high affinity (KD value of 3.34 nM) without binding to PD-1. nih.gov An ester prodrug of L7, compound L24, demonstrated oral bioavailability and significant antitumor effects in vivo, likely by promoting antitumor immunity. nih.gov These findings underscore the potential of Benzo[c] nih.govnih.govnih.govoxadiazole derivatives as promising candidates for tumor immunotherapy.
| Compound | PD-L1 HTRF Assay IC50 (nM) | hPD-L1 SPR Assay KD (nM) | PD-1/PD-L1 Blockade EC50 (nM) |
|---|---|---|---|
| L7 | 1.8 | 3.34 | 375 |
| BMS-1016 (Lead Compound) | - | - | 2075 |
Modulatory Effects on Cancer Cell Proliferation
Derivatives of 1,3,4-oxadiazole have been extensively investigated for their antiproliferative effects against a variety of cancer cell lines. mdpi.commdpi.com These compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells. mdpi.com
For instance, a series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines. mdpi.com One of the derivatives, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e), was particularly effective against the MDA-MB-231 cell line. mdpi.com Predictive studies suggest that these compounds may exert their anticancer effects through the inhibition of the STAT3 transcription factor. mdpi.com Another study on 2-(benzylthio)-5-aryloxadiazoles identified a compound with a free amino group on the phenyl ring as a potent inhibitor of the epidermal growth factor receptor (EGFR), with an IC50 value of 1.51 µM. mdpi.com
| Compound Derivative Class | Cancer Cell Line | Activity | IC50 (µM) |
|---|---|---|---|
| 2-(benzylthio)-5-aryloxadiazole (32) | MCF-7 (Breast) | Cytotoxicity | 1.09 |
| 2-(benzylthio)-5-aryloxadiazole (32) | - | EGFR Inhibition | 1.51 |
| Combined 1,2,4- and 1,3,4-oxadiazole (33) | MCF-7 (Breast) | Cytotoxicity | 0.34 |
| Phenylpiperazine-1,3,4-oxadiazole (13) | HepG2 (Liver) | Cytotoxicity | - |
| 1,3,4-Oxadiazole-Thymidylate Synthase Inhibitor (36) | HepG2 (Liver) | Cytotoxicity | - |
Targeting Tumor Hypoxia with Boron-Based Derivatives
The development of novel therapeutic agents targeting tumor hypoxia, a condition where tumor cells are deprived of oxygen, is a critical area in cancer research. mdpi.com Hypoxia contributes to metastasis, angiogenesis, and resistance to therapy. mdpi.com Researchers have designed and synthesized new series of boron-based benzo[c] rsc.orgresearchgate.netnih.govoxadiazoles as potential anticancer agents specifically aimed at targeting tumor hypoxia. researchgate.netmdpi.com
In one such endeavor, seventeen new compounds were synthesized by combining the benzo[c] rsc.orgresearchgate.netnih.govoxadiazole scaffold with boronic acid pinacol (B44631) esters through amine and ether linkages. mdpi.com This molecular hybridization approach is a novel strategy to develop boron-based hypoxia agents. researchgate.netmdpi.com The synthesis was efficiently carried out in two steps: a base-catalyzed substitution reaction to prepare substituted boronic acid pinacol ester derivatives, followed by their conversion to the corresponding aryltrifluoroborate salts. mdpi.com While the biological studies for these specific compounds are reported to be underway, this line of research represents the first example of developing boron-based agents targeting tumor hypoxia, opening a new avenue for hypoxia-activated prodrugs. researchgate.netmdpi.com
Table 1: Synthesis Strategy for Boron-Based Benzo[c] rsc.orgresearchgate.netnih.govoxadiazole Derivatives
| Step | Description | Reactants/Reagents | Product |
|---|---|---|---|
| 1 | Base-catalyzed substitution reaction | Benzo[c] rsc.orgresearchgate.netnih.govoxadiazole precursors, Boronic acid pinacol esters | Substituted boronic acid pinacol ester derivatives |
| 2 | Conversion to salts | Boronic acid pinacol ester derivatives | Aryltrifluoroborate salts |
| 3 | Hydrolysis | Aryltrifluoroborate salt, Silica (B1680970) | Boronic acid derivative |
This table summarizes the synthetic approach for creating boron-based derivatives aimed at targeting tumor hypoxia. mdpi.com
Enzyme Inhibition Profiles (e.g., Thymidylate Synthase)
The 1,3,4-oxadiazole moiety, a related heterocyclic structure, is a key component in derivatives designed as enzyme inhibitors, particularly targeting thymidylate synthase (TS). rsc.orgnih.gov TS is a crucial enzyme for DNA synthesis, making it a prime target in cancer therapy. researchgate.net
Research into novel 1,3,4-oxadiazole thioether derivatives has identified potent inhibitors of both human and Escherichia coli TS. nih.gov In a study of 36 synthesized compounds, one derivative bearing a nitro substituent (compound 18 in the study) emerged as a particularly potent inhibitor against both human TS (IC₅₀ value of 0.62 µM) and E. coli TS (IC₅₀ value of 0.47 µM). nih.gov This compound also exhibited significant anticancer activity against three human cancer cell lines (MCF-7, SF-268, and NCI-H460), with IC₅₀ values of 0.7±0.2 µM, 30.0±1.2 µM, and 18.3±1.4 µM, respectively. nih.gov
Similarly, eugenol-based 1,3,4-oxadiazole analogues have been developed as TS inhibitors. rsc.org Two such compounds (compounds 9 and 17 in the study) showed potent TS inhibition with IC₅₀ values of 0.61 µM and 0.56 µM, respectively, which were superior to the chemotherapeutic agent pemetrexed (B1662193) (IC₅₀ 2.81 µM). rsc.org These findings underscore the potential of the oxadiazole scaffold in designing effective enzyme inhibitors for cancer treatment. rsc.orgnih.gov
Table 2: Thymidylate Synthase (TS) Inhibition by Oxadiazole Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole Thioether | Compound with nitro substituent | Human TS | 0.62 | nih.gov |
| 1,3,4-Oxadiazole Thioether | Compound with nitro substituent | E. coli TS | 0.47 | nih.gov |
| Eugenol-based 1,3,4-Oxadiazole | Compound 9 | Thymidylate Synthase | 0.61 | rsc.org |
| Eugenol-based 1,3,4-Oxadiazole | Compound 17 | Thymidylate Synthase | 0.56 | rsc.org |
| Pemetrexed (Reference Drug) | N/A | Thymidylate Synthase | 2.81 | rsc.org |
This table displays the half-maximal inhibitory concentration (IC₅₀) values of various oxadiazole derivatives against Thymidylate Synthase.
Apoptosis Induction Pathways and Cell Cycle Perturbation
Derivatives of the benzo-oxadiazole family and related oxadiazole structures are known to exert their anticancer effects by inducing programmed cell death, or apoptosis, and interfering with the normal progression of the cell cycle. mdpi.comnih.gov
One study on novel 1,3,4-oxadiazole derivatives demonstrated their ability to induce apoptosis in HepG2 human hepatocellular carcinoma cells through a p53-mediated intrinsic pathway. Treatment with these derivatives led to a significant decrease in the anti-apoptotic protein Bcl-2 and a concurrent increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a key indicator of the involvement of the mitochondrial (intrinsic) pathway of apoptosis. nih.gov Furthermore, the levels of caspase-9 and caspase-3, crucial executioner enzymes in the apoptotic cascade, were significantly upregulated.
In a different study, a 1,3,4-oxadiazole derivative (compound 3b in the study) was found to cause a significant increase in the percentage of pancreatic ductal adenocarcinoma cells in the G2-M phase of the cell cycle, rising from 23% in untreated cells to 75-76% in treated cells. mdpi.com This cell cycle arrest prevents cancer cells from dividing and proliferating. mdpi.com Similarly, certain eugenol-based 1,3,4-oxadiazole analogues were also found to arrest the cell cycle at the S phase in prostate (PC3) and breast (MCF-7) cancer cells, leading to apoptosis. rsc.org These mechanisms highlight the multifaceted approach by which these compounds combat cancer cell growth.
Antiparasitic and Anti-infective Applications
The benzo[c] rsc.orgresearchgate.netnih.govoxadiazole scaffold and its N-oxide derivatives (benzofuroxans) have been a source of promising compounds for treating parasitic and infectious diseases.
Antileishmanial Activity against Leishmania donovani
Visceral leishmaniasis, caused by the parasite Leishmania donovani, is a fatal disease for which new treatments are urgently needed. nih.gov A series of 25 carboxyimidamide-substituted benzo[c] rsc.orgresearchgate.netnih.govoxadiazoles and their analogues were synthesized and evaluated for their activity against L. donovani. rsc.org The most promising derivative from this series demonstrated a half-maximal effective concentration (EC₅₀) of 4.0 µM against L. donovani axenic amastigotes. rsc.orghuji.ac.il This compound also showed significant activity in infected macrophages with an EC₅₀ of 5.92 µM, without showing signs of cytotoxicity to the host cells. rsc.orghuji.ac.il The structure-activity relationship studies indicated that the presence of the benzoxadiazole core was beneficial for antileishmanial activity. researchgate.net
Table 3: Antileishmanial Activity of a Benzo[c] rsc.orgresearchgate.netnih.govoxadiazole Derivative
| Compound | Target | Assay Type | EC₅₀ (µM) |
|---|---|---|---|
| Carboxyimidamide-substituted derivative (14) | L. donovani axenic amastigotes | Viability Assay | 4.0 |
| Carboxyimidamide-substituted derivative (14) | L. donovani in infected macrophages | Viability Assay | 5.92 |
This table shows the half-maximal effective concentration (EC₅₀) of the most promising derivative against different forms of Leishmania donovani. rsc.orghuji.ac.il
**7.3.2. Antitrypanosomal Activity against *Trypanosoma cruzi***
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is another major health concern in Latin America. Benzo[1,2-c]1,2,5-oxadiazole N-oxide (benzofuroxan) derivatives have been extensively studied as potential drugs against this parasite. nih.govnih.gov
In vitro testing of these compounds against epimastigote forms of T. cruzi has identified several potent derivatives. nih.gov Structure-activity relationship studies revealed that the lipophilic-hydrophilic balance of the derivatives is crucial for their effectiveness. nih.govresearchgate.net For instance, one study found that the presence of a bromine atom on the benzo system tended to produce less active compounds. nih.gov However, 5-(bromomethyl)-7-bromobenzo[1,2-c]oxadiazole N-oxide was identified as the most cytotoxic compound against T. cruzi in that series. nih.gov Another study focusing on halo derivatives found that derivative 5 in their series was the most active, with a 50% inhibitory concentration for growth (ICkc50) of 5.7 µM, which was more potent than the reference drug Nifurtimox (ICkc50 ~15 µM). Preliminary mechanism-of-action studies suggest that these benzofuroxans may perturb the mitochondrial electron transport chain, thereby inhibiting parasite respiration. nih.gov
Antioxidant Effects and Free Radical Scavenging Capabilities
Oxadiazole derivatives have demonstrated notable potential as antioxidant agents. nih.govresearchgate.net The antioxidant capacity of these compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov
In a study investigating a series of previously synthesized 1,3,4-oxadiazole derivatives, several compounds exhibited effective DPPH radical scavenging activity. nih.gov One compound in particular (compound 5e in the study) showed an IC₅₀ value that was very close to that of the standard antioxidant, L-ascorbic acid, with 89.90% inhibition of the DPPH radical at a concentration of 80 µg/mL. nih.gov The potent scavenging ability of this compound was attributed to the high resonance stability of the radical formed after scavenging, which can delocalize across both the aromatic and the 1,3,4-oxadiazole rings. nih.gov Structure-activity relationship analysis also suggested that the presence of an alkyl chain at the C-2 position of the oxadiazole ring enhanced the antioxidant activity. nih.gov
Table 4: DPPH Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound | Concentration (µg/mL) | % Inhibition | Note |
|---|---|---|---|
| Compound 5e | 80 | 89.90% | Activity close to standard L-ascorbic acid |
| Compounds 4e, 4f, 5f | - | Effective | Showed notable antioxidant activities |
This table highlights the DPPH radical scavenging performance of promising 1,3,4-oxadiazole derivatives. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Investigations
The biological activity of benzo[c] researchgate.netbepls.comresearchgate.netoxadiazole-4-carbonitrile derivatives is intricately linked to the nature and placement of various substituents on the core structure. Systematic modifications have allowed researchers to probe the specific interactions between these compounds and their biological targets, leading to the development of highly potent and selective agents.
The potency of benzofurazan (B1196253) derivatives is highly dependent on the electronic properties, size, and position of substituents on the aromatic ring. Research into their antifungal and anticancer activities has provided significant insights into these relationships.
In a study on antifungal agents targeting phytopathogenic fungi, a series of N-phenyl-7-nitrobenzo[c] researchgate.netbepls.comresearchgate.netoxadiazol-4-amine derivatives were synthesized and evaluated. nih.gov The presence of a strong electron-withdrawing nitro group at the 7-position (analogous to the 4-position in the parent compound of this article) was found to be crucial for high activity. The most potent compound, N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] researchgate.netbepls.comresearchgate.netoxadiazol-4-amine (A3), exhibited an IC50 value of 1.91 µg/mL against Rhizoctonia solani, comparable to the commercial fungicide Carbendazim. nih.gov This highlights the importance of halogen substitutions on the appended phenyl ring, suggesting that specific electronic and steric profiles enhance target engagement. nih.gov
The following table summarizes the activity of key derivatives against R. solani. nih.gov
| Compound ID | Substituent (at 4-amino position) | IC50 (µg/mL) |
| A3 | N-(3-chloro-4-fluorophenyl) | 1.91 |
| Carbendazim | (Positive Control) | 1.42 |
This interactive table is based on data from a study on antifungal benzofurazan derivatives. nih.gov
Further studies have shown that for antimicrobial applications, the nature of an amino moiety and other substituents on the benzofuroxan (B160326) ring significantly influences activity. researchgate.net For instance, the presence of a methoxyphenyl fragment has been identified as important for the antimicrobial activity of some benzofuroxan derivatives. researchgate.net
In the realm of cancer immunotherapy, benzo[c] researchgate.netbepls.comresearchgate.netoxadiazole derivatives have been developed as potent inhibitors of the Programmed death-ligand 1 (PD-L1). nih.gov A derivative, designated L7, demonstrated an exceptionally low IC50 value of 1.8 nM. Its ester prodrug, L24, was found to be orally bioavailable and showed significant antitumor effects in mouse models. nih.gov This underscores how modifications, such as creating a prodrug, can dramatically improve the pharmacokinetic properties and in vivo efficacy without compromising the inherent potency of the pharmacophore. nih.gov
| Compound ID | Target | Assay | Potency |
| L7 | PD-L1 | HTRF Assay | IC50 = 1.8 nM |
| L7 | hPD-L1 | SPR Assay | KD = 3.34 nM |
| BMS-1016 | PD-L1 | HTRF Assay | IC50 > 30 nM |
This interactive table showcases the high potency of a key benzoxadiazole derivative against PD-L1. nih.gov
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzo[c] researchgate.netbepls.comresearchgate.netoxadiazole derivatives, while a single unified model is not established for all activities, key design principles can be extracted from potent examples.
A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. scispace.com For instance, in the development of VEGFR2 inhibitors based on a benzimidazole-oxadiazole scaffold, crucial interactions included hydrogen bonds with specific amino acid residues like Asp1046, Glu885, and Cys919 in the enzyme's active site. acs.org
Based on the structure of potent benzo[c] researchgate.netbepls.comresearchgate.netoxadiazole derivatives like the PD-L1 inhibitor L7, a putative pharmacophore can be proposed. nih.gov The key features would likely include:
A Hydrogen Bond Acceptor: The nitrogen atoms of the oxadiazole ring and the nitrile group are potential hydrogen bond acceptors.
An Aromatic/Hydrophobic Core: The fused bicyclic benzoxadiazole system provides a rigid, aromatic core essential for stacking interactions within a target's binding site.
Specific Substituent Vectors: The positions on the benzene (B151609) ring (positions 5, 6, and 7) allow for the placement of various functional groups that can extend into specific pockets of the binding site to enhance affinity and selectivity.
The design of novel analogues hinges on these principles. By maintaining the core pharmacophoric features of the benzoxadiazole-4-carbonitrile scaffold, medicinal chemists can introduce modifications at the peripheral positions to optimize secondary interactions, improve physicochemical properties (like solubility and metabolic stability), and fine-tune the biological activity profile.
To navigate the vast chemical space and rationalize SAR data, chemoinformatic and computational methods are indispensable tools. These approaches range from quantitative structure-activity relationship (QSAR) studies to more complex molecular modeling techniques.
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. Both 2D- and 3D-QSAR models have been developed for various oxadiazole-containing compounds. bepls.commdpi.comnih.govresearchgate.net These models use calculated molecular descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters—to predict the activity of new, unsynthesized compounds. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize regions where steric bulk or specific electronic features are favorable or unfavorable for activity, guiding the design of more potent molecules. nih.gov
Substituent-Clustering and Chemoinformatic Design: A notable application of chemoinformatics is the use of clustering methodologies to guide library design. In a study on antitrypanosomal benzo[1,2-c]1,2,5-oxadiazole N-oxide derivatives, a Hansch analysis and substituent-clustering methodology were employed. nih.gov This approach groups potential substituents based on their physicochemical properties (like hydrophobicity, electronic effects, and size). By selecting representative substituents from different clusters, researchers can efficiently explore the chemical space and identify which types of substituents are most likely to yield active compounds. This method successfully identified clusters of substituents suitable for further structural modification, leading to the discovery of derivatives with inhibitory concentrations in the same range as the reference drug. nih.gov These computational approaches streamline the drug discovery process, reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.
Future Research Directions and Translational Prospects for Benzo C 1 2 3 Oxadiazole 4 Carbonitrile
Rational Design and Synthesis of Next-Generation Benzo[c]nih.govresearchgate.netmdpi.comoxadiazole-4-carbonitrile Analogues
The future development of Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-4-carbonitrile-based compounds heavily relies on the rational design of new analogues with tailored properties. This approach moves beyond trial-and-error synthesis toward a more predictive and targeted creation of molecules for specific functions.
Key strategies in rational design will include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzoxadiazole scaffold will continue to be crucial. As seen in derivatives designed as antitrypanosomal agents and PD-L1 inhibitors, altering substituents on the benzene (B151609) ring can dramatically influence biological activity. nih.govacs.orgnih.govnih.gov Future SAR studies will focus on fine-tuning electronic properties, lipophilicity, and steric factors to optimize interactions with biological targets or enhance material performance. nih.govresearchgate.net
Computational Modeling and In Silico Screening: Molecular docking and computational simulations are powerful tools to predict the binding affinity of analogues to protein targets, as demonstrated in the development of PD-L1 inhibitors. acs.orgnih.gov These methods can pre-screen virtual libraries of novel carbonitrile derivatives, prioritizing the synthesis of candidates with the highest predicted efficacy and selectivity, thereby saving time and resources.
Molecular Hybridization: Creating hybrid molecules by combining the Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-4-carbonitrile core with other pharmacophores or functional moieties is a promising strategy. For instance, new series of boron-based benzo[c] nih.govresearchgate.netmdpi.comoxadiazoles have been designed as potential agents for targeting tumor hypoxia, demonstrating the potential of this approach. mdpi.com This strategy can yield compounds with dual-action mechanisms or novel functionalities.
Exploration of Novel Synthetic Methodologies and Catalytic Systems
Advancing the practical application of Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-4-carbonitrile analogues requires the development of efficient, scalable, and environmentally benign synthetic methods. While existing methods provide access to these compounds, future research will focus on innovation in synthesis and catalysis.
Current and future areas of exploration include:
Advanced Catalytic Cyanation: The introduction of the carbonitrile group is a key synthetic step, often achieved through the cyanation of an aryl halide precursor. Palladium-catalyzed cyanation has proven effective. rsc.orgnih.gov Future work will likely explore more robust and efficient catalyst systems, potentially using other transition metals like ruthenium or employing novel ligands to improve yields, reduce catalyst loading, and broaden substrate scope under milder conditions. beilstein-journals.orgresearchgate.netorganic-chemistry.org The use of non-toxic cyanide sources like potassium ferrocyanide is also a key area for sustainable synthesis. organic-chemistry.org
Direct C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Developing catalytic systems that can directly introduce a cyano group or other functionalities onto the benzo[c] nih.govresearchgate.netmdpi.comoxadiazole core without pre-functionalization (e.g., halogenation) would represent a significant leap in synthetic efficiency, reducing step counts and waste.
Flow Chemistry and Process Optimization: For large-scale production, transitioning from batch synthesis to continuous flow processes can offer superior control over reaction parameters, improved safety, and higher throughput. Future research will likely involve adapting and optimizing the synthesis of key Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-4-carbonitrile intermediates and final products for flow chemistry platforms.
Table 1: Comparison of Catalytic Systems for Cyanation Reactions Relevant to Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-4-carbonitrile Synthesis
| Catalyst System | Cyanide Source | Key Advantages | Potential for Future Exploration |
|---|---|---|---|
| Palladium Complexes (e.g., [(allyl)PdCl]₂) with Phosphine Ligands | K₄[Fe(CN)₆] (non-toxic) | Low catalyst loading, mild conditions, environmentally benign byproducts. organic-chemistry.org | Application to complex benzoxadiazole precursors; ligand optimization for higher turnover numbers. |
| Ruthenium Complexes (e.g., RuCl₃·nH₂O) | NaCN | High efficiency in oxidative cyanation of related nitrogen heterocycles. beilstein-journals.org | Development for direct C-H cyanation of the benzoxadiazole ring. |
| Lewis Acid Catalysts (e.g., Boron Trifluoride) | Various | Promotes domino reactions for constructing complex heterocyclic systems. nih.gov | Designing one-pot syntheses of functionalized benzoxadiazole derivatives. |
In-depth Mechanistic Investigations of Biological and Material Applications
A deeper understanding of how Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-4-carbonitrile derivatives function at a molecular level is critical for their translation into effective technologies. Future mechanistic studies will be essential to validate their proposed modes of action and to guide the design of improved versions.
In biological applications , key research questions include:
Target Engagement and Selectivity: For derivatives acting as enzyme inhibitors or receptor modulators (e.g., PD-L1 inhibitors), it is crucial to confirm direct binding to the intended target. acs.orgnih.gov Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and photo-affinity labeling can provide definitive evidence of target engagement and quantify binding kinetics.
Cellular and In Vivo Mechanisms: Beyond target binding, understanding the downstream cellular consequences is vital. For anticancer derivatives, this includes elucidating pathways leading to apoptosis, cell cycle arrest, or immune system activation. acs.orgnih.govnih.gov For antitrypanosomal agents, studies have pointed to the inhibition of parasite respiration via perturbation of the mitochondrial electron chain as a key mechanism. nih.gov
In material applications , future investigations will focus on:
Charge Transport and Photophysics: In organic electronics, the performance of materials is dictated by their electronic structure and solid-state packing. For copolymers used in field-effect transistors, the mechanism of improved electron mobility is linked to a deep-lying LUMO energy level that facilitates electron injection. rsc.org Advanced spectroscopic and crystallographic techniques will be used to probe charge transfer dynamics, exciton (B1674681) behavior, and molecular organization in thin films to better understand and optimize device performance.
Structure-Property Relationships: Correlating specific molecular features (e.g., substituent effects, polymer chain conformation) with bulk material properties (e.g., conductivity, fluorescence quantum yield, thermal stability) is fundamental. This knowledge is essential for designing next-generation polymers for organic solar cells and light-emitting diodes. metu.edu.tr
Development of Multifunctional Benzo[c]nih.govresearchgate.netmdpi.comoxadiazole-based Platforms
The inherent properties of the Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole scaffold make it an excellent candidate for creating multifunctional platforms where multiple capabilities are integrated into a single molecular system or nanomaterial. mdpi.com
Future directions in this area include:
Theranostic Agents: Combining therapeutic and diagnostic functions is a major goal in medicine. rsc.org The fluorescence often observed in benzofurazan (B1196253) derivatives could be harnessed for bioimaging, while the core scaffold is simultaneously engineered for therapeutic action (e.g., as an anticancer agent). nih.govnih.govmdpi.com This could allow for real-time monitoring of drug delivery and therapeutic response. Nanoplatforms, such as those based on silica (B1680970) or magnetic nanoparticles, could carry benzoxadiazole derivatives for targeted delivery and multimodal imaging. mdpi.com
Smart Materials for Sensing: The electron-accepting nature of the molecule makes it sensitive to its electronic environment. This property can be exploited to design chemosensors where interaction with a specific analyte induces a measurable change in fluorescence or an electronic signal.
Hybrid Organic-Inorganic Materials: Integrating benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-based polymers with inorganic nanomaterials, such as quantum dots or metal nanoparticles, can create hybrid materials with synergistic properties. metu.edu.trrsc.org For example, in solar cells, such combinations could enhance light absorption and improve charge separation and transport, leading to higher device efficiencies. metu.edu.tr
Synergistic Approaches and Combination Strategies in Diverse Research Fields
The efficacy of Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-4-carbonitrile derivatives can be significantly enhanced when used in combination with other agents or materials. Exploring these synergistic interactions is a promising avenue for future research.
Combination Cancer Therapy: Small-molecule inhibitors based on the benzo[c] nih.govresearchgate.netmdpi.comoxadiazole scaffold, such as those targeting the PD-1/PD-L1 immune checkpoint, are prime candidates for combination therapies. acs.orgnih.gov Their efficacy could be amplified when used alongside traditional chemotherapies, other immunotherapies, or targeted drugs. frontiersin.org For instance, combining a PD-L1 inhibitor with a drug that increases tumor antigen presentation could produce a potent synergistic antitumor effect. nih.gov
Advanced Organic Photovoltaics (OPVs): In materials science, the performance of organic solar cells relies on the interplay between donor and acceptor materials. Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-based polymers have been successfully used as donor materials in combination with fullerene acceptors (like PC71BM) to create efficient bulk heterojunction solar cells. metu.edu.tr Future work will explore combinations with novel non-fullerene acceptors to further boost power conversion efficiencies and device stability. researchgate.netresearchgate.net
Composite Materials with Enhanced Properties: In polymer science, blending or co-polymerizing benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-containing molecules with other polymers can create composite materials with tailored mechanical, thermal, or electronic properties that surpass those of the individual components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
